molecular formula C19H22N2O4S B4238288 N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4238288
M. Wt: 374.5 g/mol
InChI Key: ZFGHWEUCSIZOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB-PS, is a chemical compound that belongs to the class of sulfonylurea compounds. It is a potent and selective blocker of the sulfonylurea receptor 1 (SUR1) and has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, stroke, and traumatic brain injury.

Mechanism of Action

N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide acts as a selective blocker of the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel. By blocking the SUR1 subunit, N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide prevents the opening of the KATP channel, which leads to depolarization of the cell membrane and subsequent calcium influx. This mechanism of action has been shown to be beneficial in reducing brain damage and improving neurological function in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce brain damage and improve neurological function in animal models of stroke and traumatic brain injury. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selective blocking of the sulfonylurea receptor 1 (SUR1), which allows for the specific study of the KATP channel and its role in various diseases. However, one of the limitations of using N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is the development of more potent and selective SUR1 blockers for the treatment of various diseases. Another direction is the investigation of the role of the KATP channel in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing brain damage and improving neurological function in animal models of stroke and traumatic brain injury. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-8-9-15(12-18(14)26(23,24)21-10-3-4-11-21)19(22)20-16-6-5-7-17(13-16)25-2/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGHWEUCSIZOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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